

# 2-Fluoro-6-methoxybenzeneboronic acid

## structural formula

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### Compound of Interest

Compound Name:	2-Fluoro-6-methoxybenzeneboronic acid
Cat. No.:	B1307356

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An In-depth Technical Guide to **2-Fluoro-6-methoxybenzeneboronic Acid**

## Introduction

**2-Fluoro-6-methoxybenzeneboronic acid** is a synthetic organoboron compound widely utilized in medicinal chemistry and organic synthesis. As a substituted phenylboronic acid, its unique electronic and structural properties make it a valuable building block for creating complex molecules, particularly through metal-catalyzed cross-coupling reactions. Boronic acids are recognized for their stability, low toxicity, and versatile reactivity, positioning them as crucial intermediates in the development of novel therapeutic agents and other high-value chemical entities.<sup>[1]</sup> This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and key applications of **2-Fluoro-6-methoxybenzeneboronic acid** for professionals in research and drug development.

## Chemical Structure and Physicochemical Properties

**2-Fluoro-6-methoxybenzeneboronic acid** is characterized by a benzene ring substituted with a boronic acid group [-B(OH)<sub>2</sub>], a fluorine atom, and a methoxy group (-OCH<sub>3</sub>) at positions 1, 2, and 6, respectively. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the boronic acid moiety and the aromatic ring.

Structural Information:

- IUPAC Name: (2-fluoro-6-methoxyphenyl)boronic acid[2][3][4]
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>BFO<sub>3</sub>[2][3][4][5][6][7]
- SMILES: COc1ccccc(F)c1B(O)O[2][3]
- InChI Key: XOVMDVZAWWQSDC-UHFFFAOYSA-N[2][3][6]

The key physicochemical and identification data for this compound are summarized in the table below.

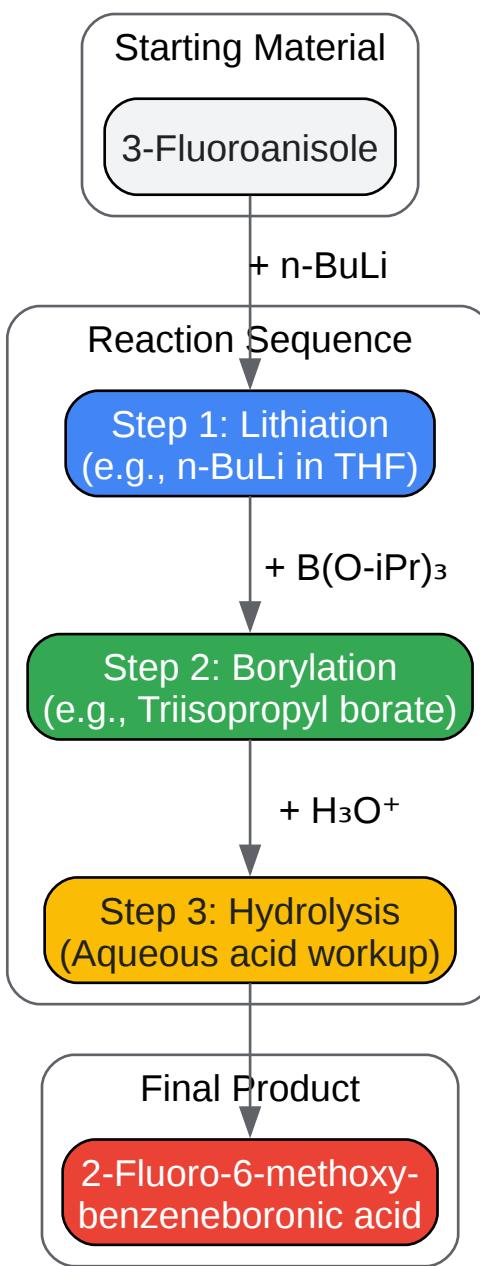
Property	Value	References
CAS Number	78495-63-3	[2][4][5][6]
Molecular Weight	169.95 g/mol	[2][4][5][7]
Appearance	White to pale cream crystals or powder	[3][8]
Melting Point	120-129 °C	[3][5][8]
Purity (Assay)	≥95% to ≥97.5% (HPLC)	[2][3][8]

## Synthesis and Experimental Protocols

The synthesis of **2-Fluoro-6-methoxybenzeneboronic acid** typically involves the lithiation of a substituted benzene followed by reaction with a borate ester and subsequent hydrolysis.

## General Synthesis Workflow

A common synthetic route starts from 3-fluoroanisole, which undergoes ortho-directed metalation followed by borylation.[9][10] This multi-step process is a standard method for introducing a boronic acid group onto an aromatic ring with high regioselectivity.



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Caption: General synthesis workflow for **2-Fluoro-6-methoxybenzeneboronic acid**.

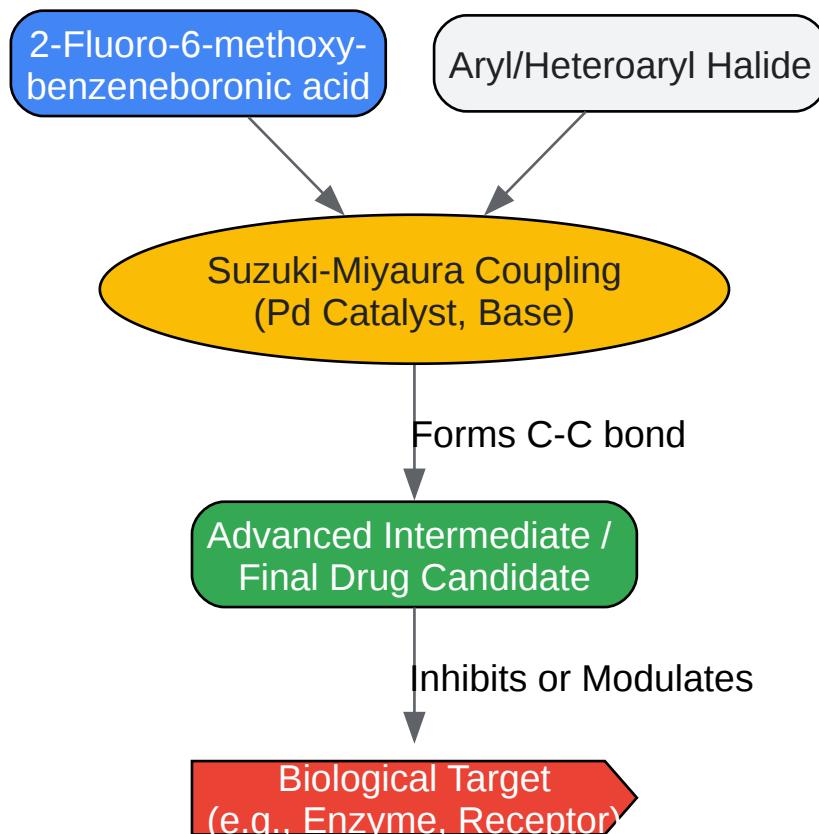
## Detailed Experimental Protocol: Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of substituted phenylboronic acids.[10]

- Reaction Setup: To a solution of 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours.
- Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
- Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **2-Fluoro-6-methoxybenzeneboronic acid**.

## Applications in Drug Discovery and Development

Phenylboronic acids are cornerstone building blocks in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.<sup>[11][12]</sup> **2-Fluoro-6-methoxybenzeneboronic acid** serves as a key reactant for synthesizing targeted, biologically active molecules.



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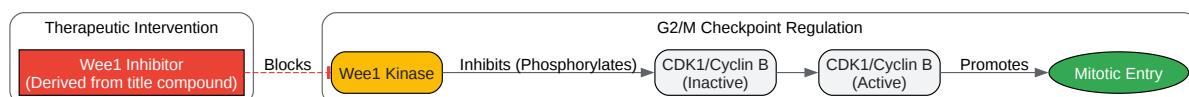
Caption: Role as a building block in Suzuki coupling for drug development.

## Notable Applications

- Wee1 Kinase Inhibitors: This boronic acid is used as a reactant in the preparation of inhibitors for the checkpoint kinase Wee1. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, making it an attractive target for cancer therapy.
- GABA<sub>a</sub> Receptor Modulators: It is also employed in the synthesis of functionally selective allosteric modulators of GABA<sub>a</sub> receptors. These receptors are the principal inhibitory neurotransmitter receptors in the central nervous system and are targets for drugs treating anxiety, epilepsy, and sleep disorders.
- General Scaffolding: The unique substitution pattern provides a scaffold that can be elaborated to explore structure-activity relationships (SAR) for various biological targets. The fluorine atom can enhance metabolic stability and binding affinity.[13]

## Role in Biological Pathways

While **2-Fluoro-6-methoxybenzeneboronic acid** is not biologically active itself, its derivatives are designed to interact with specific biological pathways. Its use in developing a Wee1 inhibitor provides a clear example of its downstream impact.



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Caption: Inhibition of the Wee1 kinase in the G2/M cell cycle checkpoint.

By inhibiting Wee1, drugs derived from this starting material prevent the inhibitory phosphorylation of the CDK1/Cyclin B complex, forcing premature entry into mitosis and leading to cell death in cancer cells with damaged DNA.

## Representative Biological Assay Protocol: Proteasome Inhibition

Boronic acids are a well-established class of proteasome inhibitors.<sup>[1]</sup><sup>[14]</sup> A derivative of **2-Fluoro-6-methoxybenzeneboronic acid** could be tested for such activity. The following is a representative protocol for a fluorogenic 20S proteasome activity assay, adapted from established methods.<sup>[13]</sup>

- Compound Preparation: Prepare a stock solution of the test compound (synthesized from **2-fluoro-6-methoxybenzeneboronic acid**) in DMSO. Create a dilution series to determine IC<sub>50</sub> values.
- Assay Plate Setup: In a 96-well black plate, add 88 µL of assay buffer to each well.
- Proteasome Addition: Add 5 µL of a 20S proteasome solution (final concentration ~0.5 nM) to each well, except for the negative control wells.

- Inhibitor Incubation: Add 2  $\mu$ L of the diluted test compound or DMSO (vehicle control) to the appropriate wells. Incubate the plate at 37 °C for 15 minutes.
- Reaction Initiation: Initiate the reaction by adding 5  $\mu$ L of a fluorogenic substrate (e.g., Suc-LLVY-AMC, final concentration 10  $\mu$ M) to all wells.
- Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes using a plate reader.
- Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

## Conclusion

**2-Fluoro-6-methoxybenzeneboronic acid** is a highly versatile and valuable reagent for the scientific research and drug development community. Its utility in robust synthetic transformations like the Suzuki-Miyaura coupling, combined with the favorable pharmacological properties imparted by its substituents, makes it a preferred building block for the synthesis of targeted inhibitors and modulators for critical biological pathways. The protocols and data presented in this guide underscore its significance and provide a technical foundation for its application in the laboratory.

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